6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole core through cyclization reactions of appropriate precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the carbazole ring.
Indeno[1,2-c]pyrazole Formation: The indeno[1,2-c]pyrazole structure is synthesized separately through cyclization reactions involving pyrazole and indene derivatives.
Coupling Reaction: The final step involves coupling the carbazole and indeno[1,2-c]pyrazole moieties through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of specific functional groups with other groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
6,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Investigation of its effects on various biological systems, including its potential as an anticancer or neuroprotective agent.
Materials Science: Exploration of its properties for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interaction with cellular receptors, leading to altered signal transduction and cellular responses.
DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Known for its role in reversing multidrug resistance in cancer cells.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Exhibits potent anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness
6,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-32-14-7-8-19-17(11-14)15-5-4-6-20(24(15)27-19)28-26(31)25-18-9-13-10-21(33-2)22(34-3)12-16(13)23(18)29-30-25/h7-8,10-12,20,27H,4-6,9H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
XBRUMEAHYFRLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=C5CC6=CC(=C(C=C6C5=NN4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.